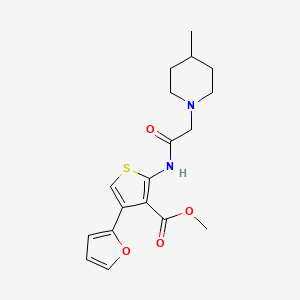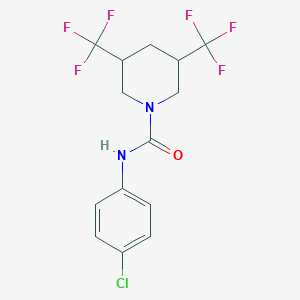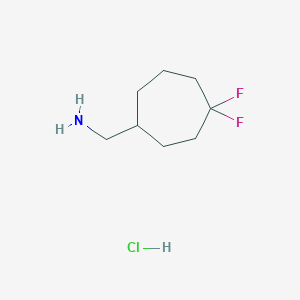![molecular formula C26H20N4O2 B2659000 2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione CAS No. 612041-00-6](/img/structure/B2659000.png)
2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione” belongs to the class of 6H-Indolo[2,3-b]quinoxalines . These compounds are known for their pharmacological activities such as antiviral, cytotoxic, and multidrug resistant modulating activities . They are also analogs of a cytotoxic agent ellipticine isolated from Ochrosia elliptica .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using IR and NMR spectra . For example, the IR spectrum of a similar compound showed peaks at 3435–2921 (C–H), 1684 (C=O), 1601 (C=N), 1595–1455 (C=C Ar), 1237 (С–О–С), 1173 (C–Cl) . The 1H NMR spectrum also provides valuable information about the structure .Chemical Reactions Analysis
The chemical reactions involving these compounds include alkylation with phenacyl bromide . In the presence of electron-withdrawing substituents at position 4 of phenacyl bromide, the rate of the competing Kornblum oxidation reaction increases .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, a similar compound was found to be a yellow solid with a melting point of 245–246 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The synthesis of complex spirooxindoles and indoloquinolines, which are similar in structure to 2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione, has been a subject of study due to their biological activities such as antiviral properties and DNA intercalating capabilities (Engqvist & Bergman, 2004).
Antiviral and Anticancer Applications
- Novel 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have shown potential as low toxic interferon inducers with antiviral properties. Some derivatives, specifically morpholine and 4-methyl-piperidine, demonstrated significant antiviral activity (Shibinskaya et al., 2010).
- A series of isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives displayed antiproliferative activity against leukemia and breast cancer cell lines, suggesting their potential in cancer therapy (Desplat et al., 2011).
Antimicrobial Properties
- Some quinoxaline derivatives containing indoline-2,3-dione or thiazolidinone residue have exhibited significant antimicrobial activity, particularly those with an indoline-2,3-dione moiety (El-Gendy et al., 1995).
DNA Intercalation and Photo-induced Antimicrobial Activity
- Indoloquinoline and 1,8-naphtharidine derivatives have been studied for their photo-induced antibacterial activity and DNA cleavage abilities, demonstrating the potential of indoloquinolines in biomedical applications (Mahalingam et al., 2013).
Drug Discovery Potential
- Indoloquinoline alkaloids, similar in structure to the compound , have shown a broad spectrum of biological activities including antiparasitic, antifungal, antibacterial, and antihyperglycaemic effects, making them promising scaffolds in drug discovery (Lavrado et al., 2010).
Anticancer Evaluation
- Certain 6H-indolo[2,3-b]quinoline derivatives have been synthesized and evaluated for their anticancer properties, highlighting the potential therapeutic applications of these compounds in cancer treatment (Chen et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Future research could focus on the synthesis of new derivatives and study of their chemical behavior . The search for new biologically active compounds remains an important task . Various 6-substituted 6H-indolo[2,3-b]quinoxalines exhibit antiviral activity against vaccinia virus and Indian vesiculovirus , suggesting potential areas for future exploration.
Propiedades
IUPAC Name |
2-[3-(9-methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-16-11-12-22-19(15-16)23-24(28-21-10-5-4-9-20(21)27-23)29(22)13-6-14-30-25(31)17-7-2-3-8-18(17)26(30)32/h2-5,7-12,15H,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKRIAXFWYJNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCCN5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2658925.png)


![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2658929.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide](/img/structure/B2658930.png)
![N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B2658931.png)
![N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2658932.png)
![2-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2658934.png)


![N-(4-chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2658937.png)

